Cas no 2227676-06-2 ((1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol)

(1S)-3-Amino-1-(3-ethyloxetan-3-yl)propan-1-ol is a chiral amino alcohol derivative featuring an oxetane ring, which confers structural rigidity and potential metabolic stability. The (1S)-stereochemistry ensures enantioselectivity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of both amino and hydroxyl functional groups allows for versatile reactivity, including participation in condensation or complexation reactions. The 3-ethyloxetan-3-yl moiety enhances lipophilicity, potentially improving membrane permeability in drug design. This compound is particularly useful as a building block for bioactive molecules, offering a balance of steric and electronic properties. Its well-defined stereochemistry and functional group compatibility make it a reliable intermediate in medicinal chemistry and catalysis.
(1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol structure
2227676-06-2 structure
Product name:(1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol
CAS No:2227676-06-2
MF:C8H17NO2
MW:159.2260825634
CID:5870409
PubChem ID:165617641

(1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol
    • 2227676-06-2
    • EN300-1815242
    • Inchi: 1S/C8H17NO2/c1-2-8(5-11-6-8)7(10)3-4-9/h7,10H,2-6,9H2,1H3/t7-/m0/s1
    • InChI Key: YLMHPVMHKDRSES-ZETCQYMHSA-N
    • SMILES: O1CC(CC)(C1)[C@H](CCN)O

Computed Properties

  • Exact Mass: 159.125928785g/mol
  • Monoisotopic Mass: 159.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.5Ų
  • XLogP3: -0.3

(1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1815242-0.05g
(1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol
2227676-06-2
0.05g
$1296.0 2023-09-19
Enamine
EN300-1815242-1.0g
(1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol
2227676-06-2
1g
$1543.0 2023-06-03
Enamine
EN300-1815242-1g
(1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol
2227676-06-2
1g
$1543.0 2023-09-19
Enamine
EN300-1815242-2.5g
(1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol
2227676-06-2
2.5g
$3025.0 2023-09-19
Enamine
EN300-1815242-10.0g
(1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol
2227676-06-2
10g
$6635.0 2023-06-03
Enamine
EN300-1815242-10g
(1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol
2227676-06-2
10g
$6635.0 2023-09-19
Enamine
EN300-1815242-0.25g
(1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol
2227676-06-2
0.25g
$1420.0 2023-09-19
Enamine
EN300-1815242-0.5g
(1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol
2227676-06-2
0.5g
$1482.0 2023-09-19
Enamine
EN300-1815242-0.1g
(1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol
2227676-06-2
0.1g
$1357.0 2023-09-19
Enamine
EN300-1815242-5.0g
(1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol
2227676-06-2
5g
$4475.0 2023-06-03

(1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol Related Literature

Additional information on (1S)-3-amino-1-(3-ethyloxetan-3-yl)propan-1-ol

Introduction to (1S)-3-Amino-1-(3-Ethyloxetan-3-Yl)Propan-1-Ol (CAS No. 2227676-06-2)

In the ever-evolving landscape of chemical research and development, the compound (1S)-3-Amino-1-(3-Ethyloxetan-3-Yl)Propan-1-Ol (CAS No. 2227676-06-2) has emerged as a significant molecule with diverse applications across various scientific domains. This compound, characterized by its unique stereochemistry and functional groups, has garnered attention for its potential in fields such as drug delivery systems, biochemistry, and materials science. In this article, we delve into the structural properties, synthesis methods, and the latest research findings related to this compound.

The molecular structure of (1S)-3-Amino is a key factor in its versatility. The presence of an amino group (-NH₂) and an oxetane ring introduces unique reactivity and selectivity in chemical reactions. Recent studies have highlighted its role as a precursor in the synthesis of advanced biomaterials, particularly in the development of biocompatible polymers. These polymers have shown promise in tissue engineering applications due to their ability to mimic natural extracellular matrices.

One of the most intriguing aspects of this compound is its stereochemistry. The (1S) configuration plays a crucial role in determining its biological activity and interaction with other molecules. Researchers have explored its enantioselective synthesis using asymmetric catalysis, which has opened new avenues for producing chiral compounds with high optical purity. This advancement is particularly relevant in the pharmaceutical industry, where chirality often dictates drug efficacy and safety.

Recent advancements in green chemistry have also influenced the synthesis of (1S)-3-Amino. Scientists have developed environmentally friendly methods to produce this compound, reducing reliance on hazardous solvents and reagents. For instance, microwave-assisted synthesis has been employed to accelerate reaction times while minimizing energy consumption. Such innovations align with global efforts to promote sustainable chemical practices.

In the realm of biochemistry, this compound has been utilized as a building block for peptide synthesis. Its amino group serves as a reactive site for forming amide bonds, enabling the construction of complex peptide sequences with tailored functionalities. This capability has been leveraged in the design of bioactive molecules targeting specific biological pathways, such as enzyme inhibition or receptor modulation.

Moreover, the oxetane ring in (1S)-3-Amino contributes to its mechanical properties when incorporated into polymeric materials. Studies have demonstrated that polymers derived from this compound exhibit enhanced tensile strength and flexibility compared to traditional materials. These attributes make them ideal candidates for use in medical devices and wearable technology.

The integration of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Advanced simulations have provided insights into its electronic structure, reaction mechanisms, and interactions with biological systems. These computational studies have facilitated the design of more efficient synthetic pathways and improved our ability to predict its pharmacokinetic properties.

In conclusion, (1S)-3-Amino (CAS No. 2227676-06-2) stands as a testament to the ingenuity of modern chemical research. Its structural features, combined with cutting-edge synthesis techniques and interdisciplinary applications, position it as a valuable asset in advancing scientific innovation across multiple disciplines.

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